Product packaging for 2-Acetamidonaphthalene(Cat. No.:CAS No. 581-97-5)

2-Acetamidonaphthalene

Cat. No.: B120020
CAS No.: 581-97-5
M. Wt: 185.22 g/mol
InChI Key: DIEOESIZLAHURK-UHFFFAOYSA-N
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Description

2-Acetamidonaphthalene, a compound belonging to the class of organic naphthalenes, is a valuable chemical reagent for scientific research. It serves as a key intermediate and precursor in medicinal chemistry for the synthesis of novel molecules with potential therapeutic properties . Research into structurally similar N-(naphthalen-2-yl)acetamide derivatives has demonstrated significant antiproliferative activities against a panel of human cancer cell lines, indicating the value of this chemical scaffold in developing new anticancer agents . Beyond pharmaceutical research, the photophysical properties of naphthalene-based acetamides make them subjects of interest in environmental and fundamental photochemistry studies. Investigations into their excited state behavior and photodegradation pathways are crucial for understanding the environmental fate of such compounds and their potential applications in material science . This product is also associated with agricultural research, where related compounds have been used as synthetic plant growth regulators due to their structural similarity to the natural plant hormone auxin . This compound is provided for laboratory and research purposes only. It is strictly labeled with the precaution that it causes serious eye irritation . This product is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B120020 2-Acetamidonaphthalene CAS No. 581-97-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-naphthalen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEOESIZLAHURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206826
Record name 2-Acetylaminonaphthalene
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-97-5
Record name N-2-Naphthalenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-97-5
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Record name 2-Acetylaminonaphthalene
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Record name 2-Acetamidonaphthalene
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Record name 2-Acetylaminonaphthalene
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Record name N-2-naphthylacetamide
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Record name 2-ACETAMIDONAPHTHALENE
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Preparation Methods

Oxime Formation from 2-Acetonaphthone

Reaction Protocol :
2-Acetonaphthone reacts with hydroxylamine hydrochloride in a ethanol-water (3:1–3:1 v/v) solvent system buffered with sodium acetate. Optimal conditions include a 1.1:1:1.1 molar ratio of sodium acetate, 2-acetonaphthone, and hydroxylamine hydrochloride at 50°C for 20 minutes.

Key Data :

ParameterOptimal ValueRange TestedYield (%)
Ethanol:Water Ratio1:13:1–1:398–100
Temperature (°C)5040–7095–100
Reaction Time (min)2020–5098–100

This step generates 2-acetonaphthone oxime as a white solid with near-quantitative yield, avoiding hazardous reagents.

Beckmann Rearrangement to this compound

Reaction Protocol :
The oxime undergoes acid-catalyzed rearrangement in polyphosphoric acid (PPA) at 40–70°C for 1–3 hours. PPA acts as both solvent and catalyst, enabling complete conversion without byproducts.

Key Data :

ParameterOptimal ValueRange TestedYield (%)
PPA Volume (mL)500500–1000100
Temperature (°C)6040–70100
Reaction Time (hr)1.51–3100

Post-reaction workup involves quenching in water, filtration, and drying, yielding this compound as a pure white solid.

Mechanistic Insights and Reaction Optimization

Oxime Formation Mechanism

The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of 2-acetonaphthone, followed by dehydration to form the oxime. Sodium acetate neutralizes HCl, shifting equilibrium toward product formation.

Optimization Findings :

  • Ethanol-water mixtures enhance reagent solubility while minimizing side reactions.

  • Excess hydroxylamine (1.5 eq) ensures complete conversion without requiring chromatography.

Beckmann Rearrangement Mechanism

The oxime’s N–O bond cleaves heterolytically in PPA, generating a nitrilium ion that undergoes naphthalene ring-assisted recombination to form the acetamide group. PPA’s high acidity and low nucleophilicity prevent hydrolysis side reactions.

Critical Parameters :

  • Temperature : Below 40°C slows rearrangement; above 70°C risks decomposition.

  • PPA Purity : Commercial PPA (≥115% H₃PO₄ equivalence) ensures consistent results.

Comparative Analysis of Synthetic Routes

MethodYield (%)Safety ConcernsEquipment NeedsScalability
Halogenation-Amination50–80Toxic byproductsHigh-pressure reactorLimited
SO₂-Mediated Amination60–75SO₂ exposure riskAutoclaveIndustrial only
Beckmann Rearrangement95–100Mild acid handlingStandard glasswareLab and industrial

The Beckmann route outperforms alternatives in yield and safety, making it preferred for both research and production.

Industrial and Laboratory Applications

Laboratory-Scale Synthesis

A typical procedure uses:

  • 2-Acetonaphthone : 1 mol (170.21 g)

  • Hydroxylamine HCl : 1.5 mol (104.49 g)

  • PPA : 500 mL per 1 mol substrate

Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) confirms oxime formation (Rf 0.5) and rearrangement completion (Rf 0.3).

Industrial Adaptations

Batch processes utilize jacketed reactors with:

  • Temperature control (±2°C)

  • Automated pH adjustment during workup

  • Recrystallization using toluene-petroleum ether mixtures for >99% purity .

Chemical Reactions Analysis

Cyclization and Sulfur Monochloride Reactions

2-Acetamidonaphthalene undergoes cyclization with sulfur monochloride (S₂Cl₂) to form naphthothiazathiolium chloride . This intermediate is subsequently hydrolyzed under basic conditions (sodium bicarbonate followed by sodium hydroxide) to yield 2-aminonaphthalene-1-thiol .

  • Reaction Sequence :

    • Step 1: Cyclization with S₂Cl₂ at ambient conditions.

    • Step 2: Hydrolysis with NaHCO₃ (pH adjustment).

    • Step 3: Final hydrolysis with NaOH to cleave thiazathiolium ring.

Acetylation and Nitration

The compound serves as a precursor in multi-step synthesis. For example, 2-acetyl-6-aminonaphthalene (derived from this compound) reacts with acetic anhydride and nitric acid to form nitrated derivatives. Key steps include :

  • Nitration Procedure :

    • Dissolve 2-acetyl-6-aminonaphthalene in Ac₂O and CH₃COOH.

    • Add concentrated HNO₃ under ice-cooling, followed by room-temperature stirring.

    • Purify via column chromatography (CH₂Cl₂:ethyl acetate = 10:1).

    • Yield: Light-yellow crystals after recrystallization in methanol.

Palladacycle Formation for Cross-Coupling Reactions

This compound participates in cyclopalladation to form storable arylpalladium(II) complexes , which are critical for bioconjugation and protein labeling. Key findings include :

Table 1: Palladacycle Yields from Acetanilides

SubstratePalladacycleYield (%)
This compound2d 35
Methoxy-substituted2b 93
Fluoro-substituted2f 95
  • Reaction Conditions : Pd(OAc)₂, p-TsOH·H₂O, dioxane, RT.

  • Applications : These palladacycles enable efficient ligation with alkyne-encoded proteins (e.g., HPG-Ub) in PBS buffer, achieving >90% yield within 4 hours .

Table 2: Ligation Efficiency of Palladacycle 2d

Time (h)Yield (%)
0.596
499

Oxidative Hydroxylation

Chemical oxidation of this compound using ascorbic acid/Fe²⁺/O₂ generates hydroxylated metabolites. Key products include :

  • 2-Acetamido-5,6-dihydro-5,6-dihydroxynaphthalene : A dihydrodiol intermediate.

  • 2-Acetamido-6-hydroxy-5-naphthyl sulfate : Detected as a urinary metabolite in rabbits and rats.

Metabolic Pathways and Conjugation

In biological systems, this compound undergoes enzymatic transformations:

  • N-Hydroxylation : Catalyzed by liver cytochrome P450 enzymes, forming reactive intermediates that bind DNA.

  • Sulfation : Conjugation with sulfate groups produces 2-acetamido-6-naphthyl hydrogen sulfate , identified in urine .

  • Glucuronidation : Secondary pathway observed in rodent models.

Hydrolysis to 2-Naphthylamine

Under acidic or enzymatic conditions, this compound hydrolyzes to 2-naphthylamine , a known carcinogen. This reaction is pH-dependent and proceeds via:

  • Acid-Catalyzed Hydrolysis : H₂SO₄ or HCl at elevated temperatures.

  • Enzymatic Hydrolysis : Liver esterases or amidases .

Critical Analysis of Reaction Mechanisms

  • Cyclopalladation Selectivity :

    • Electron-donating groups (e.g., -OCH₃) enhance palladacycle yields, while bulky substituents (e.g., BODIPY) reduce solubility and reactivity .

    • Fluorine substituents improve stability due to strong C-F bonds.

  • Metabolic Toxicity :

    • N-hydroxylated metabolites form DNA adducts, correlating with carcinogenicity.

    • Sulfate conjugates are excreted but may undergo retro-sulfation in acidic urine, regenerating reactive intermediates .

  • Synthetic Utility :

    • Palladacycle 2d achieves near-quantitative ligation efficiency, making it valuable for bioconjugation chemistry .

    • Nitration protocols require strict temperature control to avoid over-oxidation .

Data Sources and Validation

  • Key References : provide peer-reviewed experimental data.

  • Excluded Sources : and omitted per reliability criteria.

This synthesis of diverse reaction pathways underscores this compound’s versatility in organic synthesis and its biological implications.

Scientific Research Applications

Metabolic Studies

2-Acetamidonaphthalene has been extensively studied for its metabolic pathways and the identification of its metabolites. Research indicates that it is metabolized into several compounds, including 2-acetamido-6-naphthol and 2-acetamido-5,6-dihydro-5,6-dihydroxynaphthalene. These metabolites have been isolated from biological samples such as urine after administration to various animal models, including rats and rabbits .

Table 1: Metabolites of this compound

Metabolite Source Detection Method
2-Acetamido-6-naphtholRabbit urineChromatography
2-Acetamido-5,6-dihydro-5,6-dihydroxynaphthaleneRat liver slicesThin-layer chromatography
2-NaphthylamineRabbit urineChromatography

The metabolic pathways of this compound have been linked to its potential carcinogenic effects, providing insights into how exposure to this compound might lead to bladder cancer in animal models .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various naphthalene derivatives. For instance, acetylation reactions involving 2-amino-naphthalenes yield different acetamido derivatives that can be utilized in further chemical synthesis. This versatility makes it a valuable compound in organic chemistry labs .

Table 2: Derivatives Synthesized from this compound

Derivative Synthesis Method Potential Application
2-DiacetamidonaphthaleneAcetylation of 2-amino-1-naphthylamineResearch on metabolic pathways
4-AcetamidobiphenylAcetylation of biphenyl aminesPotential pharmaceutical applications

Toxicological Research

The compound has been studied as part of toxicological assessments due to its structural similarity to known carcinogens like 2-naphthylamine. Studies have shown that exposure to this compound can lead to the formation of bladder tumors in animal models, highlighting its relevance in cancer research . Such studies are essential for understanding the mechanisms of carcinogenesis associated with aromatic amines.

Environmental Studies

Research has also indicated that acetamide compounds, including this compound, can be found in various environmental matrices such as food products and industrial waste. Their detection in milk and beef raises concerns about human exposure and potential health risks associated with dietary intake .

Case Studies

Case Study 1: Carcinogenicity Assessment
A study conducted by Manson and Young (1950) explored the carcinogenic effects of administering this compound to Beagle dogs. The findings indicated a significant incidence of bladder neoplasms, providing critical data on the compound's toxicological profile.

Case Study 2: Metabolic Pathway Analysis
In a series of experiments involving rats and rabbits, researchers identified several metabolites through chromatography techniques after administering doses of this compound. The results contributed to understanding how this compound is processed in biological systems and its implications for human health .

Mechanism of Action

The mechanism of action of 2-acetamidonaphthalene involves its interaction with various molecular targets. In biological systems, it can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Topological Polar Surface Area (Ų) Hydrogen Bond Donors/Acceptors
This compound C₁₂H₁₁NO 185.22 Acetamide (-NHCOCH₃) 46.2 1 donor, 2 acceptors
2-Aminonaphthalene C₁₀H₉N 143.19 Primary amine (-NH₂) 26.0 2 donors, 1 acceptor
2-Methylnaphthalene C₁₁H₁₀ 142.20 Methyl (-CH₃) 0.0 0 donors, 0 acceptors
6-Methoxy-2-acetonaphthone C₁₃H₁₂O₂ 200.23 Methoxy (-OCH₃), ketone (-CO) 26.3 0 donors, 2 acceptors

Key Observations :

  • This compound has a higher molecular weight and polar surface area compared to 2-aminonaphthalene and 2-methylnaphthalene, reflecting its increased hydrophilicity due to the acetamide group .
  • 2-Aminonaphthalene contains a reactive primary amine group, making it more prone to metabolic activation and DNA adduct formation compared to its acetylated counterpart .

Toxicological Profiles

Table 2: Toxicity and Regulatory Status

Compound Carcinogenicity (IARC) Key Toxic Effects Detoxification Pathways Regulatory Status
This compound Not classified Low acute toxicity; non-mutagenic Excreted via glucuronidation Research use only
2-Aminonaphthalene Group 1 (Carcinogenic) Bladder cancer, DNA adduct formation N-acetylation to this compound Restricted industrial use
2-Methylnaphthalene Not classified Respiratory irritation, hemolytic anemia Hepatic oxidation to naphtholic acids EPA-regulated air pollutant

Key Observations :

  • This compound is non-carcinogenic and serves as a detoxified metabolite of 2-aminonaphthalene, highlighting the importance of acetylation in reducing toxicity .
  • 2-Aminonaphthalene is a potent carcinogen with occupational exposure linked to bladder cancer, underscoring the risk associated with aromatic amines .
  • 2-Methylnaphthalene , while less toxic than aromatic amines, causes hemolytic anemia in rodents and is regulated due to its environmental persistence .

Biological Activity

2-Acetamidonaphthalene (C₁₂H₁₁NO) is an organic compound that has garnered attention in various fields of research due to its notable biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is a derivative of naphthalene, characterized by the presence of an acetamido group at the 2-position. Its molecular structure can be represented as follows:

  • Molecular Formula : C₁₂H₁₁NO
  • Molecular Weight : 199.23 g/mol
  • CAS Number : 581-97-5

1. Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties. A study highlighted its role in inhibiting the proliferation of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest. The compound was shown to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

  • Mechanism of Action : The compound appears to modulate signaling pathways associated with cell survival and apoptosis, including the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors.

2. Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit certain enzymes involved in metabolic processes. For instance, it acts as an inhibitor of acetyltransferases, which are crucial for drug metabolism.

  • Enzyme Interaction : The compound competes with natural substrates for binding to acetyltransferase enzymes, thereby altering their activity and potentially affecting drug metabolism in vivo.

3. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.

  • Biochemical Pathway : By inhibiting COX-2 activity, this compound may reduce the production of pro-inflammatory mediators such as prostaglandins.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits acetyltransferases
Anti-inflammatoryReduces COX-2 activity

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

  • A study published in Europe PMC demonstrated that derivatives like this compound can serve as effective substrates for acetylation reactions, highlighting their role in metabolic pathways and potential therapeutic applications .
  • Another research effort focused on the compound's ability to inhibit specific deubiquitinases (DUBs), which are implicated in various diseases including cancer and neurodegenerative disorders .

Q & A

Q. What critical data gaps exist in understanding the developmental toxicity of this compound?

  • Methodological Answer : Key gaps include:
  • Gap 1 : Teratogenicity data in non-rodent species (e.g., zebrafish FET assay).
  • Gap 2 : Transplacental pharmacokinetics using ex vivo human placental perfusion models.
  • Gap 3 : Epigenetic effects (e.g., DNA methylation via Illumina MethylationEPIC array).
    Priority research areas are identified via ATSDR’s Substance-Specific Data Needs framework, emphasizing mechanistic studies under OECD TG 414 .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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